molecular formula C18H14N2O4 B11363767 Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate

Cat. No.: B11363767
M. Wt: 322.3 g/mol
InChI Key: LTZLCCDCSGYDKK-UHFFFAOYSA-N
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Description

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate typically involves the cyclization of intermediates. One common method involves the reaction of 5-phenylisoxazole-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Methyl-3-phenylisoxazol-4-yl)methanol
  • N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide

Uniqueness

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is unique due to its specific structure, which combines the isoxazole ring with a benzoate moiety.

Biological Activity

Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways. The general structure includes a benzoate moiety linked to a phenylisoxazole via a carbonylamino group. The synthesis typically involves the reaction of methyl 4-aminobenzoate with isoxazole derivatives, utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

1. Antimicrobial Activity

Research indicates that compounds with isoxazole rings often exhibit antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various strains. In vitro studies have shown moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been found to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, studies have demonstrated that it can significantly reduce cell viability in breast and colon cancer cell lines, potentially through the modulation of pathways related to apoptosis and cell signaling .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases. In animal models, it has been shown to reduce markers of inflammation, such as cytokines and prostaglandins, indicating its potential as a therapeutic agent for conditions like arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis or inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antibacterial activity suitable for further exploration in drug development.

Case Study 2: Cancer Cell Line Testing

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated that treatment with concentrations ranging from 10 to 50 µM significantly reduced cell viability by up to 70% after 48 hours, with accompanying evidence of apoptosis through caspase activation assays .

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O4/c1-23-18(22)13-7-9-14(10-8-13)19-17(21)15-11-16(24-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21)

InChI Key

LTZLCCDCSGYDKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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